molecular formula C17H15N3O3 B14943782 Phenyl (3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)carbamate

Phenyl (3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)carbamate

Cat. No.: B14943782
M. Wt: 309.32 g/mol
InChI Key: PLYMFTXKYVPWHU-UHFFFAOYSA-N
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Description

Phenyl (3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)carbamate is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties . The structure of this compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, with various substituents that enhance its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)carbamate typically involves the reaction of anthranilic acid with phenyl isothiocyanate to form 2-mercapto-3-phenylquinazolin-4(3H)-one . This intermediate is then reacted with ethyl chloroacetate to yield the final product . The reaction conditions often involve refluxing in anhydrous pyridine to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenyl (3-ethyl-4-oxo-3,4-dihydroquinazolin-7-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substituents, which enhance its biological activity and make it a valuable compound for various applications. Its ability to inhibit COX-2 selectively distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

phenyl N-(3-ethyl-4-oxoquinazolin-7-yl)carbamate

InChI

InChI=1S/C17H15N3O3/c1-2-20-11-18-15-10-12(8-9-14(15)16(20)21)19-17(22)23-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,19,22)

InChI Key

PLYMFTXKYVPWHU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C1=O)C=CC(=C2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

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